

The Discovery and Enduring Significance of Cupric Selenate: A Technical Guide

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Compound of Interest

Compound Name: Cupric selenate

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This technical guide provides a comprehensive overview of the discovery, history, and fundamental properties of **cupric selenate**. Rooted in the early 19th-century advancements in elemental discovery and crystallography, the story of **cupric selenate** is intrinsically linked to the foundational principles of modern chemistry. This document serves as a detailed resource, offering quantitative data, historical context, and practical experimental protocols for professionals in research and development.

Historical Context and Discovery

The journey to understanding **cupric selenate** begins with the discovery of its constituent elements and the development of key chemical theories.

The Discovery of Selenium by Berzelius

In 1817, the Swedish chemist Jöns Jacob Berzelius, a pivotal figure in the establishment of modern chemistry, discovered the element selenium.^[1] While investigating a reddish-brown residue from the lead chambers of a sulfuric acid plant, Berzelius initially suspected the presence of tellurium.^[1] However, further meticulous analysis revealed a new element with properties analogous to sulfur and tellurium.^[1] In a nod to its terrestrial counterpart, tellurium (named after the Latin tellus, meaning "earth"), Berzelius named the new element selenium, from the Greek word selene, meaning "moon".^[1]

Mitscherlich and the Law of Isomorphism

The conceptual framework for understanding the structure of **cupric selenate** was laid by the German chemist Eilhard Mitscherlich. In 1819, Mitscherlich formulated the law of isomorphism, which posits that substances with similar chemical compositions often possess the same crystalline form.^[2] This principle was a significant departure from the prevailing view that each substance had a unique crystal structure.^[2] Berzelius quickly recognized the profound implications of Mitscherlich's law, particularly for determining the atomic weights of elements.^[2]

A crucial aspect of Mitscherlich's work was his demonstration that selenates are isomorphous with sulfates.^[3] This finding was instrumental in elucidating the nature of many inorganic salts, including **cupric selenate**, which shares its crystalline structure with the well-known cupric sulfate.

The First Synthesis of Cupric Selenate

While a definitive first synthesis by a specific individual is not prominently documented, early preparations of **cupric selenate** were a direct consequence of the availability of selenic acid and the understanding of isomorphism. One of the earliest detailed methods for preparing selenic acid, a necessary precursor, involved the oxidation of selenious acid with chlorine.^[1] A historical method for the synthesis of **cupric selenate** involved the reaction of an aqueous solution of selenious acid with copper carbonate, followed by oxidation with chlorine gas.^[1] The resulting solution, upon concentration at temperatures below 65°C to prevent the formation of basic salts, would yield crystals of **cupric selenate**.^[1]

Quantitative Data

This section summarizes the key physical and chemical properties of **cupric selenate** and its pentahydrate form in a structured tabular format for ease of comparison.

Property	Value	Reference
Molecular Formula	Anhydrous: CuSO_4Se Pentahydrate: $\text{CuSO}_4\text{Se} \cdot 5\text{H}_2\text{O}$	[4][5]
Molecular Weight	Anhydrous: 206.51 g/mol Pentahydrate: 295.58 g/mol	[4][5]
CAS Number	Anhydrous: 15123-69-0 Pentahydrate: 10031-45-5	[4][6]
Appearance	Pentahydrate: Blue triclinic crystals	[6]

Table 1: General Properties of **Cupric Selenate**

Temperature (°C)	Solubility (g/100 mL H_2O)	Reference
0	12	[7]
10	14.5	[7]
20	17.5	[7]
30	21	[7]
40	25.2	[7]
60	36.5	[7]
80	53.7	[7]

Table 2: Solubility of **Cupric Selenate** in Water

Due to the principle of isomorphism established by Mitscherlich, **cupric selenate** pentahydrate ($\text{CuSeO}_4 \cdot 5\text{H}_2\text{O}$) is expected to have a crystal structure very similar to that of cupric sulfate pentahydrate ($\text{CuSO}_4 \cdot 5\text{H}_2\text{O}$).^[3] The crystallographic data for cupric sulfate pentahydrate is provided below as a close approximation.

Crystal System	Space Group	a	b	c	α	β	γ	Reference
Triclinic	P1	6.141 Å	10.736 Å	5.986 Å	82.27°	107.43°	102.67°	[1]

Table 3: Crystallographic Data of the Isomorphous Cupric Sulfate Pentahydrate

Experimental Protocols

This section provides detailed methodologies for the synthesis of **cupric selenate**, reflecting both historical and standard laboratory practices.

Historical Synthesis: Oxidation of Copper Selenite with Chlorine

This method is adapted from early 20th-century procedures and illustrates a foundational approach to the synthesis of **cupric selenate**.^[1]

Materials:

- Selenious acid (H_2SeO_3)
- Copper(II) carbonate (CuCO_3)
- Chlorine gas (Cl_2)
- Distilled water
- Filtration apparatus
- Evaporating dish
- Heating mantle or water bath

Procedure:

- Prepare a solution of selenious acid in distilled water.
- Gradually add copper(II) carbonate to the selenious acid solution with constant stirring. Continue adding copper carbonate until a slight excess remains undissolved, indicating the complete neutralization of the acid.
- Pass a steady stream of chlorine gas through the resulting suspension of copper selenite. The chlorine gas will oxidize the selenite to selenate. The reaction mixture will gradually change color as the solid copper carbonate and selenite dissolve to form soluble copper selenate and copper chloride.
- Continue the passage of chlorine until the solution develops a distinct green color and all the solid has dissolved, leaving only the excess copper carbonate.
- Filter the solution to remove the excess copper carbonate.
- Gently heat the filtrate in an evaporating dish at a temperature not exceeding 65°C. Higher temperatures may lead to the formation of insoluble basic copper selenate.
- Concentrate the solution until crystals begin to form upon cooling a small sample.
- Allow the solution to cool slowly to room temperature to obtain crystals of **cupric selenate pentahydrate**.
- Collect the crystals by filtration and wash them with a small amount of cold distilled water.
- Dry the crystals at room temperature.

Standard Laboratory Synthesis: Reaction of Copper Carbonate with Selenic Acid

This method represents a more direct and common approach to synthesizing **cupric selenate** in a modern laboratory setting.

Materials:

- Selenic acid (H_2SeO_4)

- Copper(II) carbonate (CuCO_3)
- Distilled water
- Beaker
- Stirring rod
- Heating plate
- Filtration apparatus
- Crystallizing dish

Procedure:

- In a beaker, cautiously prepare a dilute solution of selenic acid by adding the acid to distilled water.
- Gently warm the selenic acid solution on a heating plate.
- Slowly and in small portions, add copper(II) carbonate to the warm selenic acid solution. Effervescence (release of CO_2) will occur. Continue adding copper carbonate until the effervescence ceases and a small amount of unreacted copper carbonate remains.
- Stir the mixture and continue to warm it gently for a short period to ensure the reaction is complete.
- Filter the hot solution to remove the excess copper carbonate.
- Transfer the clear blue filtrate to a crystallizing dish.
- Allow the solution to cool slowly to room temperature. Blue crystals of **cupric selenate pentahydrate** will form.
- For a higher yield, the solution can be further concentrated by gentle evaporation before cooling.

- Isolate the crystals by filtration, wash with a minimal amount of cold distilled water, and air dry.

Mandatory Visualization

The following diagram illustrates the thermal decomposition pathway of **cupric selenate** pentahydrate.

Thermal decomposition of **cupric selenate** pentahydrate.

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References

- 1. Copper(II) sulfate - Wikipedia [en.wikipedia.org]
- 2. inorganic chemistry - Synthesis of copper selenide - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 3. spectrabase.com [spectrabase.com]
- 4. Copper selenate, pentahydrate - Chemical & Physical Properties by Cheméo [chemeo.com]
- 5. Copper selenate, pentahydrate | CuH4O5Se | CID 516866 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Page loading... [wap.guidechem.com]
- 7. COPPER(II) SELENATE | CAS#:10031-45-5 | Chemsrce [chemsrc.com]
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